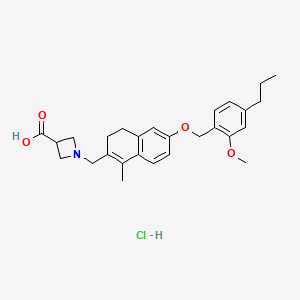

1-((6-((2-Methoxy-4-propylbenzyl)oxy)-1-methyl-3,4-dihydronaphthalen-2-yl)methyl)azetidine-3-carboxylic acid hydrochloride

Beschreibung

Azetidine Component

The azetidine ring (C₃H₅N) introduces conformational rigidity due to its strained four-membered structure. The carboxylic acid at position 3 enhances hydrogen-bonding potential, critical for biological interactions.

Dihydronaphthalene Core

The 3,4-dihydronaphthalene system (C₁₀H₁₀) features partial saturation, reducing aromaticity compared to naphthalene. This semi-rigid bicyclic framework provides a planar surface for hydrophobic interactions.

Methoxy-Propylbenzyl Substituent

This aromatic ether (C₁₂H₁₆O₂) contributes to lipophilicity through:

- Methoxy group : Electron-donating effects modulate electronic properties

- Propyl chain : Extends hydrophobic bulk for membrane penetration

- Benzyloxy linkage : Provides rotational flexibility while maintaining spatial orientation.

Table 1: Key Structural Parameters

| Component | Atom Count | Key Features |

|---|---|---|

| Azetidine | 4 atoms | Strain-induced reactivity, H-bond donor (COOH) |

| Dihydronaphthalene | 10 carbons | Partial conjugation, planar geometry |

| Methoxy-propylbenzyl | 12 carbons | Lipophilic substituents, ether linkage |

Stereochemical Considerations and Chiral Center Analysis

The molecule contains two stereogenic centers :

- C1 of dihydronaphthalene : The methyl group (-CH₃) at position 1 creates chirality when combined with the methylene bridge to azetidine, hydrogen atom, and adjacent carbon.

- C3 of azetidine : The carboxylic acid substituent generates a second chiral center when considering the ring's nitrogen atom, two CH₂ groups, and the COOH moiety.

The patent literature describes related analogs with specific enantiomeric configurations showing enhanced S1PR binding, though the exact stereochemistry of this compound remains unspecified in public records. Computational models suggest the (R,R) configuration optimizes spatial alignment with receptor pockets.

Comparative Structural Analysis with Sphingosine-1-Phosphate Receptor Agonist Analogs

Key structural differentiators from classical S1PR agonists :

Azetidine vs. Sphingosine Backbone

Dihydronaphthalene vs. Alkyl Chains

Methoxy-Propylbenzyl vs. Polar Headgroups

Table 2: Structural Comparison with S1PR Agonists

| Feature | This Compound | Fingolimod | Siponimod |

|---|---|---|---|

| Core Structure | Dihydronaphthalene | Sphingosine analog | Biphenyl carbamate |

| Nitrogen Center | Azetidine ring | Amino alcohol | Oxadiazole ring |

| Key Polar Group | Carboxylic acid | Phosphate ester | Carbamate |

| Hydrophobic Tail | Methoxy-propylbenzyl | Octyl chain | Cyclohexyl ethyl |

Eigenschaften

Molekularformel |

C27H34ClNO4 |

|---|---|

Molekulargewicht |

472.0 g/mol |

IUPAC-Name |

1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C27H33NO4.ClH/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30;/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30);1H |

InChI-Schlüssel |

SZQLDGAGEBHJLT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC.Cl |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-((6-((2-Methoxy-4-propylbenzyl)oxy)-1-methyl-3,4-dihydronaphthalen-2-yl)methyl)azetidine-3-carboxylic acid hydrochloride, also known as Ceralifimod (ONO-4641), is a synthetic compound that acts as a selective agonist for sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases, primarily due to its ability to modulate immune cell trafficking and inflammatory responses.

The molecular formula of Ceralifimod is , with a molecular weight of 472.0 g/mol. The compound is characterized by a complex structure that includes a naphthalene moiety and an azetidine carboxylic acid derivative.

| Property | Value |

|---|---|

| Molecular Formula | C27H34ClNO4 |

| Molecular Weight | 472.0 g/mol |

| IUPAC Name | 1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid; hydrochloride |

| Purity | ≥95% (HPLC) |

Ceralifimod functions as an S1P receptor agonist, which plays a critical role in the regulation of lymphocyte trafficking. By selectively activating S1P receptors, particularly S1P1, it influences the egress of lymphocytes from lymphoid tissues into circulation, thereby modulating immune responses. This mechanism is particularly beneficial in conditions characterized by aberrant immune activation.

Autoimmune Diseases

Research indicates that Ceralifimod has significant efficacy in treating autoimmune diseases such as multiple sclerosis (MS) and psoriasis. In clinical studies, it has been shown to reduce the frequency of relapses in MS patients by effectively sequestering lymphocytes in lymph nodes, thus preventing them from entering the central nervous system and contributing to neuroinflammation .

Pharmacokinetics and Safety

Pharmacokinetic studies demonstrate that Ceralifimod has favorable absorption characteristics with a half-life that supports once-daily dosing. Safety profiles indicate that it is generally well-tolerated, with common adverse effects being mild and transient .

Clinical Trials

Several clinical trials have evaluated the efficacy of Ceralifimod in autoimmune conditions:

- Multiple Sclerosis Trial : A phase II study involving patients with relapsing-remitting MS demonstrated a statistically significant reduction in annualized relapse rates compared to placebo .

- Psoriasis Study : In patients with moderate to severe plaque psoriasis, treatment with Ceralifimod resulted in significant improvements in Psoriasis Area and Severity Index (PASI) scores after 12 weeks .

In Vitro Studies

In vitro assays have shown that Ceralifimod effectively inhibits the migration of T cells in response to chemokines, supporting its role as an immunomodulatory agent. This effect is mediated through its action on S1P receptors which are crucial for T cell homing .

In Vivo Models

Animal models of autoimmune diseases have further validated the therapeutic potential of Ceralifimod. For example, studies using experimental autoimmune encephalomyelitis (EAE), a model for MS, showed that treatment with Ceralifimod led to reduced disease severity and inflammatory cell infiltration into the central nervous system .

Wissenschaftliche Forschungsanwendungen

Autoimmune Diseases

Ceralifimod has been investigated for its potential in treating autoimmune conditions such as multiple sclerosis (MS). In clinical trials, it demonstrated efficacy in reducing relapse rates and improving patient outcomes by modulating immune responses.

Cardiovascular Health

Research indicates that Ceralifimod may have protective effects on cardiovascular health through its role in endothelial function and vascular integrity. Its ability to regulate lymphocyte activity may also contribute to reducing inflammation associated with cardiovascular diseases.

Cancer Therapy

The compound's modulation of immune cell trafficking suggests potential applications in cancer therapy. By enhancing the immune response against tumors, Ceralifimod could be integrated into combination therapies aimed at improving the efficacy of existing cancer treatments.

Study 1: Efficacy in Multiple Sclerosis

A Phase 2 clinical trial assessed the safety and efficacy of Ceralifimod in patients with relapsing forms of multiple sclerosis. Results indicated a significant reduction in annualized relapse rates compared to placebo groups, highlighting its therapeutic potential .

Study 2: Cardiovascular Protection

In a preclinical study focusing on cardiovascular health, Ceralifimod was shown to preserve endothelial function and reduce markers of vascular inflammation in animal models. These findings suggest that the compound may offer protective benefits against cardiovascular diseases .

Study 3: Immune Modulation in Cancer

A recent investigation explored the effects of Ceralifimod on tumor-infiltrating lymphocytes in various cancer models. The results indicated enhanced anti-tumor immunity when combined with other immunotherapies, warranting further exploration in clinical settings .

Summary of Clinical Trials Involving Ceralifimod

| Study | Condition | Phase | Key Findings |

|---|---|---|---|

| Trial A | Multiple Sclerosis | Phase 2 | Significant reduction in relapse rates |

| Trial B | Cardiovascular Health | Preclinical | Improved endothelial function |

| Trial C | Cancer Therapy | Preclinical | Enhanced anti-tumor immunity |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Pharmacophore Analysis

Ceralifimod shares structural motifs with other S1P receptor modulators, including Ozanimod (RPC1063) and Fingolimod (FTY720). Key features include:

- Azetidine ring : Present in Ceralifimod and Ozanimod, this moiety enhances receptor binding specificity.

- Methoxy-substituted aromatic systems : The 2-methoxy-4-propylbenzyl group in Ceralifimod and related compounds optimizes lipophilicity and target engagement .

- Dihydronaphthalene vs.

Table 1: Structural and Functional Comparison

Bioactivity and Mechanism of Action

- Ceralifimod : Preclinical studies suggest potent S1P1 agonism, reducing circulating lymphocytes by sequestering them in lymphoid tissues. Its selectivity for S1P1/S1P3 over S1P5 may minimize off-target effects compared to Ozanimod .

- Ozanimod: Exhibits S1P1/S1P5 selectivity, with clinical trials demonstrating efficacy in MS and ulcerative colitis. Notably, it reduces plasmacytoid dendritic cells and IFN-α levels in lupus models, indicating broader immunomodulatory effects .

- Fingolimod: A non-selective S1P modulator, associated with bradycardia and macular edema due to S1P3 activation. Ceralifimod’s structural refinements aim to mitigate such adverse effects .

Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) reveals that S1P modulators with shared structural motifs cluster into groups with similar protein targets (e.g., G protein-coupled receptors) and modes of action, such as lymphocyte sequestration .

Clinical and Preclinical Outcomes

- Preclinical data suggest favorable bioavailability due to its carboxylic acid group, enhancing solubility .

- Ozanimod : Approved for MS and ulcerative colitis, with a safety profile superior to Fingolimod. Its S1P5 affinity may contribute to CNS-specific effects .

Q & A

Q. What are the key considerations for designing a synthesis protocol for this compound?

To optimize synthesis, prioritize reaction conditions (e.g., solvent polarity, temperature) based on the compound’s functional groups. Use statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches, as highlighted in methodologies for chemical reaction optimization . Include purification steps such as solid-phase extraction (SPE) with Oasis HLB cartridges to isolate intermediates, referencing protocols for similar aromatic compounds . Validate purity via HPLC with internal standards (e.g., deuterated analogs) to ensure reproducibility .

Q. How can researchers ensure the compound’s stability during storage and experimentation?

Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use LC-MS to monitor degradation products, as demonstrated in environmental analyte studies . Deactivate glassware with dimethyldichlorosilane to prevent adsorption losses, a critical step for hygroscopic or reactive compounds . Store lyophilized samples at −18°C in amber vials to mitigate hydrolysis or photodegradation .

Q. What analytical methods are recommended for structural characterization?

Combine NMR (1H/13C) for functional group analysis with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline derivatives, employ X-ray diffraction (XRD) to resolve stereochemistry, as seen in hydrazide crystal structure studies . Cross-validate results with DFT calculations to predict lattice energies and hydrogen-bonding patterns .

Q. How should safety protocols be tailored for handling this compound?

Follow GHS-compliant procedures: use fume hoods for synthesis steps involving volatile intermediates, and implement emergency rinsing protocols for skin/eye exposure, as outlined in safety data sheets for structurally related hydrochlorides . Monitor air quality for aerosolized particles using LC-grade solvent traps .

Advanced Research Questions

Q. How can computational modeling enhance reaction design for this compound?

Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, aligning with ICReDD’s computational-experimental feedback loop . Use cheminformatics tools to screen substituent effects on the azetidine-carboxylic acid moiety, prioritizing synthetic feasibility and bioactivity. Validate predictions with microreactor experiments to isolate kinetic vs. thermodynamic products .

Q. What strategies address contradictory data in solubility or bioactivity assays?

For solubility discrepancies, compare log P predictions (e.g., ChemAxon) with experimental shake-flask results under controlled ionic strength . In bioactivity studies, use orthogonal assays (e.g., SPR vs. cell-based readouts) to distinguish artifacts from true interactions. Apply multivariate analysis to identify confounding variables (e.g., residual solvents) .

Q. How can metabolic stability be evaluated in preclinical models?

Use SPE-extracted biological matrices (plasma, liver microsomes) to profile metabolites via UPLC-QTOF-MS. Reference environmental toxicant workflows for phase I/II metabolite identification . Incorporate stable isotope tracing (e.g., 13C-labeled analogs) to track metabolic pathways, as seen in endocrine disruptor studies .

Q. What scalable purification methods are viable for gram-scale production?

Optimize column chromatography using simulated moving bed (SMB) systems for continuous separation, reducing solvent waste . For enantiomeric purity, evaluate chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate), validated for azetidine derivatives .

Q. How can researchers resolve crystallinity challenges in formulation?

Screen polymorphs via solvent-drop grinding or temperature-gradient crystallization. Analyze lattice energies with XRD and DSC to identify stable forms, as applied to hydrazide derivatives . For amorphous dispersions, use spray drying with hydroxypropyl methylcellulose (HPMC) to enhance bioavailability .

Q. What methodologies validate the compound’s mechanism of action in complex systems?

Employ CRISPR-interference (CRISPRi) to silence putative targets in cellular models, coupled with proteomic profiling (e.g., TMT labeling) to map interaction networks. Cross-reference with molecular dynamics simulations to assess binding pocket dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.